
144410-00-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Scientific Software Frameworks and Grid Computing
- Overview : Scientific research applications often require complex software development, traditionally done in languages like C and Fortran by scientists. Modern practices include the use of software frameworks and toolkits, enhancing productivity and enabling the rapid assembly of new applications from existing components. This approach contrasts with earlier practices, highlighting the evolution towards grid-enabling applications and developing new applications from scratch for scientific research.
- Reference : (Appelbe, Moresi, Quenette, & Simter, 2007)
Data Sharing and Scientific Progress
- Overview : The practice of data sharing among scientists is crucial for the verification of results and the advancement of research. Despite various barriers, such as lack of time and funding, data sharing is viewed as a valuable part of the scientific method. The study explores current practices and perceptions, highlighting the need for improved support for data management and preservation to facilitate better sharing and use of scientific data.
- Reference : (Tenopir et al., 2011)
Hackathons for Scientific Discoveries
- Overview : Hackathons are highlighted as innovative platforms for enhancing collaborative science, allowing for peer review before publication. This method facilitates cross-validation of study designs and datasets, driving the reproducibility of scientific analyses. It emphasizes the importance of collaboration across disciplines and institutions to accelerate scientific discoveries and knowledge transfer.
- Reference : (Ghouila et al., 2018)
Reproducibility in Science
- Overview : Addressing the reproducibility crisis in basic and preclinical research is crucial for ensuring that new knowledge is robust and reliable. The study discusses the challenges and potential solutions for improving research quality and reproducibility, emphasizing the need for good scientific practice and addressing the pressures of publication.
- Reference : (Begley & Ioannidis, 2015)
Big Data in Scientific Research
- Overview : The use of big data in scientific research represents a significant area of application, enabling the generation and analysis of vast amounts of data from single experiments. The discovery of the Higgs boson particle is cited as a prime example of big data's impact on scientific exploration and understanding of the universe.
- Reference : (Krishnan, 2020)
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
144410-00-4 |
|---|---|
Produktname |
144410-00-4 |
Molekulargewicht |
4328.88 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



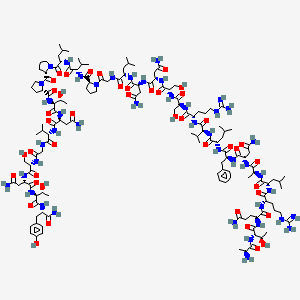
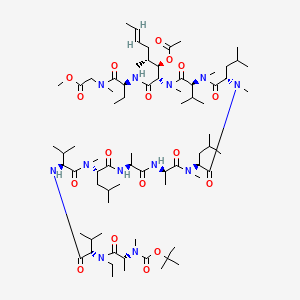
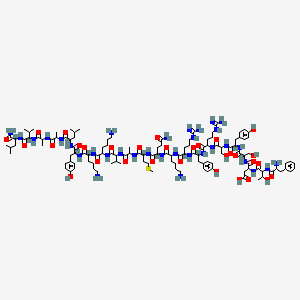
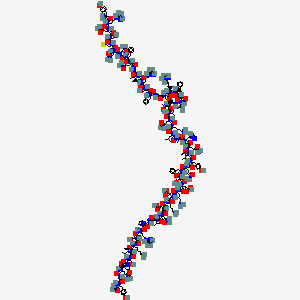
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
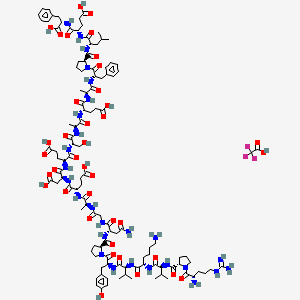
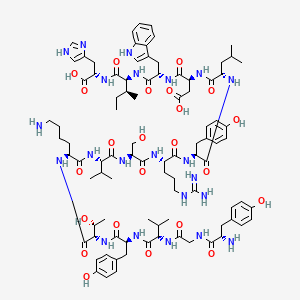

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)
